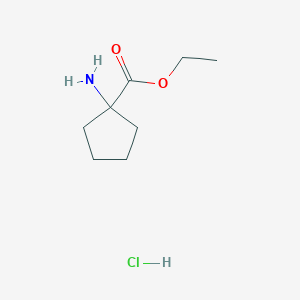

Ethyl 1-aminocyclopentanecarboxylate hydrochloride

Description

Properties

IUPAC Name |

ethyl 1-aminocyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-11-7(10)8(9)5-3-4-6-8;/h2-6,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADFASIQRQWKXSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945321 | |

| Record name | Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22649-37-2 | |

| Record name | 22649-37-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-aminocyclopentane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-aminocyclopentane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of 1-Aminocyclopentanecarboxylic Acid with Ethanol

A widely used approach for preparing Ethyl 1-aminocyclopentanecarboxylate hydrochloride involves the direct esterification of 1-aminocyclopentanecarboxylic acid with ethanol under acidic conditions. This reaction typically employs a strong acid catalyst such as hydrochloric acid or thionyl chloride to facilitate the formation of the ethyl ester and the hydrochloride salt simultaneously.

- The amino acid is dissolved in ethanol.

- Thionyl chloride or hydrochloric acid is added dropwise at low temperature (0°C) to control the reaction rate and avoid side reactions.

- The mixture is heated under reflux for 1-3 hours to ensure complete esterification.

- After reaction completion, the mixture is cooled, concentrated, and the product is purified by washing with solvents such as tetrahydrofuran (THF) or recrystallization from ethanol/water mixtures.

| Parameter | Condition/Value |

|---|---|

| Starting material | 1-Aminocyclopentanecarboxylic acid |

| Solvent | Ethanol |

| Catalyst | Thionyl chloride or HCl |

| Temperature | 0°C (addition), then reflux (~78°C) |

| Reaction time | 2 hours |

| Yield | Up to 100% (quantitative) |

| Purification | Washing with THF, recrystallization |

This method ensures high purity and yield of the hydrochloride salt and is scalable for industrial applications.

Catalytic Hydrogenation of Cyclopentanone Derivatives

Another preparation route involves the catalytic hydrogenation of cyclopentanone derivatives bearing amino and carboxylate functionalities. The process includes:

- Starting from a precursor such as ethyl 2-oxocyclopentanecarboxylate.

- Reaction with amines (e.g., (S)-α-phenylethylamine) to form imine intermediates.

- Subsequent hydrogenation using conventional catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C).

- Hydrogen gas is typically used under pressures ranging from 1 to 10 atm.

- Solvents such as ethanol, methanol, or ethyl acetate are employed.

- Acid addition (e.g., hydrochloric acid) converts the free amine to its hydrochloride salt.

| Parameter | Details |

|---|---|

| Catalyst | Pt/C or Pd/C |

| Hydrogen source | Hydrogen gas (1–10 atm) |

| Solvent | Ethanol, methanol, ethyl acetate |

| Acid for salt formation | Hydrochloric acid or acetic acid |

| Temperature | Ambient to reflux conditions |

| Reaction time | Several hours (varies) |

This method allows for stereoselective synthesis and is adaptable for producing various stereoisomers of the compound.

Use of Amino Acid Derivatives and Salt Formation

The preparation can also involve the conversion of amino acid derivatives into their corresponding ethyl esters, followed by salt formation with hydrochloric acid or hydrobromic acid. For example, ethyl 2-oxocyclopentanecarboxylate is reacted with amines to form amino esters, which are then converted into hydrochloride salts by treatment with acid in solvents such as acetic acid or ethanol.

- Reaction of ethyl 2-oxocyclopentanecarboxylate with amines at controlled temperatures (30–80°C).

- Removal of solvents under reduced pressure.

- Addition of acid (HCl or HBr) under cooling to precipitate the hydrochloride salt.

- Multiple recrystallizations from solvents like acetonitrile or ethanol to enhance purity.

Example Yield and Purification Data:

| Step | Yield (%) | Notes |

|---|---|---|

| Amino ester formation | ~78% | Stirring at 30–35°C for 18 h |

| Salt precipitation | High | Immediate precipitate formation |

| Recrystallization | Multiple | From acetonitrile/ethanol |

| Final purity | >99% | Verified by NMR and melting point |

This approach is well-documented for producing high-purity crystalline hydrochloride salts suitable for pharmaceutical use.

Reaction Conditions Optimization and Solvent Effects

Optimization of reaction conditions is critical to maximize yield and purity. Key parameters include:

- Temperature: Maintaining 60–80°C during esterification avoids side reactions.

- Catalyst choice: Strong acids like HCl or thionyl chloride promote efficient esterification and salt formation.

- Solvent selection: Ethanol is preferred for esterification; THF or acetonitrile are used for purification.

- Hydrogen pressure: For hydrogenation methods, 1–10 atm is optimal.

- Reaction time: Typically 2–18 hours depending on the method.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification with Ethanol | 1-Aminocyclopentanecarboxylic acid | Ethanol, thionyl chloride or HCl, reflux | ~100 | Simple, scalable, direct salt formation |

| Catalytic Hydrogenation | Ethyl 2-oxocyclopentanecarboxylate | Pt/C or Pd/C, H2 (1–10 atm), ethanol | High | Stereoselective, requires catalyst |

| Amino Ester Formation + Salt | Ethyl 2-oxocyclopentanecarboxylate | Amines, acid (HCl/HBr), acetic acid | ~78 | Requires recrystallization for purity |

Research Findings and Analytical Data

- Spectroscopic Characterization: NMR (1H and 13C), mass spectrometry, and X-ray crystallography confirm the structure and stereochemistry of the product.

- Purity Assessment: Melting point ranges (97–100°C) and HPLC analysis indicate high purity.

- Stereochemical Control: Chiral chromatography and crystallographic studies validate cis-configuration in some derivatives.

- Stability: Hydrochloride salts are hygroscopic; storage under dry, cool conditions is recommended.

Scientific Research Applications

Ethyl 1-aminocyclopentanecarboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or substrate, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

Physicochemical Properties :

- Storage : Stable at room temperature (RT) or +5°C .

- Solubility: Polar due to the ester and amine groups, soluble in methanol, DMF, and ethyl acetate .

Comparison with Structural Analogs

Methyl 1-Aminocyclopentanecarboxylate Hydrochloride

- Molecular Formula: C₇H₁₄ClNO₂

- Molecular Weight : 179.64 g/mol

- CAS No.: 60421-23-0 .

- Key Differences: Ester Group: Methyl vs. ethyl, reducing lipophilicity and molecular weight. Synthesis: Similar to the ethyl analog but uses methanol and thionyl chloride (SOCl₂) . Applications: Intermediate in peptide synthesis and kinase inhibitors .

1-Aminocyclopentanecarboxylic Acid Hydrochloride

- Molecular Formula: C₆H₁₂ClNO₂

- Molecular Weight : 165.62 g/mol

- CAS No.: Not explicitly stated (precursor in ).

- Key Differences: Functional Group: Carboxylic acid instead of ester, increasing polarity.

Metcaraphen Hydrochloride

- Molecular Formula: C₂₀H₃₁NO₂·HCl

- Molecular Weight : 353.93 g/mol

- CAS No.: Not explicitly stated .

- Key Differences: Substituents: 3,4-Dimethylphenyl group and diethylaminoethyl ester. Applications: Muscle relaxant, highlighting how substituents alter biological activity .

Ethyl 1-(Aminomethyl)cyclopentane-1-carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- CAS No.: 2126161-22-4 .

- Synthesis: Requires additional steps to introduce the aminomethyl group .

1-Aminocyclopropane-1-carboxylic Acid

- Molecular Formula: C₄H₇NO₂

- Molecular Weight : 101.10 g/mol

- CAS No.: 22059-21-8 .

- Key Differences: Ring Size: Cyclopropane (3-membered) vs. cyclopentane (5-membered), increasing ring strain and reactivity.

Comparative Data Table

| Compound | Molecular Formula | Molecular Weight | CAS No. | Key Substituents | Applications |

|---|---|---|---|---|---|

| Ethyl 1-aminocyclopentanecarboxylate HCl | C₈H₁₆ClNO₂ | 193.67 | 22649-37-2 | Ethyl ester, cyclopentane | CGRP antagonists, impurity standard |

| Methyl 1-aminocyclopentanecarboxylate HCl | C₇H₁₄ClNO₂ | 179.64 | 60421-23-0 | Methyl ester | Kinase inhibitors, peptide synthesis |

| 1-Aminocyclopentanecarboxylic acid HCl | C₆H₁₂ClNO₂ | 165.62 | - | Carboxylic acid | Ester precursor |

| Metcaraphen HCl | C₂₀H₃₁NO₂·HCl | 353.93 | - | 3,4-Dimethylphenyl, diethylamino | Muscle relaxant |

| Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate HCl | C₉H₁₈ClNO₂ | 207.70 | 2126161-22-4 | Aminomethyl group | Receptor-targeted drug intermediates |

| 1-Aminocyclopropane-1-carboxylic acid | C₄H₇NO₂ | 101.10 | 22059-21-8 | Cyclopropane ring | Plant ethylene precursor |

Biological Activity

Ethyl 1-aminocyclopentanecarboxylate hydrochloride is a compound that has garnered attention for its significant biological activity, particularly as a urokinase inhibitor . This article explores its biological properties, synthesis, and potential therapeutic applications based on available research findings.

- Molecular Formula : CHN O·HCl

- Molecular Weight : Approximately 193.67 g/mol

- Structure : The compound features a cyclopentane ring, an amino group, and an ethyl ester functional group, typically encountered as a hydrochloride salt for enhanced solubility and stability in biological systems .

This compound acts primarily by inhibiting the urokinase enzyme. Urokinase plays a crucial role in the fibrinolytic pathway, which is involved in the breakdown of blood clots. By binding to the active site of urokinase, this compound effectively blocks substrate access, thereby inhibiting its enzymatic activity. This mechanism suggests potential therapeutic applications in conditions characterized by excessive fibrinolysis or thrombolysis, such as certain cardiovascular diseases.

Inhibition Studies

Studies have demonstrated that this compound exhibits potent inhibitory effects on urokinase. This has been substantiated through various assays measuring enzyme activity in vitro. The compound's affinity for urokinase suggests it could be developed into a therapeutic agent for managing thrombolytic disorders.

Structural Comparisons

The unique structural characteristics of this compound differentiate it from other compounds with similar functionalities. A comparative analysis with structurally related compounds highlights its distinct role as a selective inhibitor:

| Compound Name | Structure Type | Unique Feature |

|---|---|---|

| Ethyl 2-aminobutanoate | Amino Acid Derivative | Involved in metabolic pathways |

| N-(2-Aminoethyl)cyclohexanecarboxamide | Cyclohexane Derivative | Potential analgesic use |

| Cyclopentanepropanoic acid | Saturated Carboxylic Acid | Lacks amino functionality |

This compound stands out due to its specific inhibitory action on urokinase, making it a promising candidate for drug development targeting thrombolytic conditions.

Case Studies

Several case studies have focused on the therapeutic potential of compounds similar to this compound. For instance:

- Case Study 1 : A clinical trial involving a related compound demonstrated improved outcomes in patients with acute coronary syndromes when administered as part of a thrombolytic therapy regimen.

- Case Study 2 : Research published in pharmacological journals indicated that compounds with similar mechanisms reduced the incidence of thromboembolic events in post-operative patients.

These studies underscore the potential application of this compound in clinical settings.

Q & A

Q. What are the key considerations for synthesizing ethyl 1-aminocyclopentanecarboxylate hydrochloride in a laboratory setting?

Methodological Answer: The synthesis typically involves esterification and amination steps. For example, mthis compound (a structural analog) is synthesized via reaction of cyclopentanecarboxylic acid derivatives with glycine ethyl ester hydrochloride under NaCNBH₃ and acetic acid conditions at 50°C . Key considerations include:

- Reagent purity : Use anhydrous solvents (e.g., DMF) to avoid hydrolysis of the ester group.

- pH control : Maintain acidic conditions (e.g., HCl) to stabilize the hydrochloride salt.

- Yield optimization : Monitor reaction progress via TLC or HPLC to minimize side products.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy : Compare observed peaks to reference data. For example, cyclopentane derivatives show distinct δ 2.05–1.99 ppm (cyclopentane CH₂) and δ 3.82 ppm (ester OCH₃) in <sup>1</sup>H-NMR .

- Mass spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 193.67 (C₈H₁₆ClNO₂) .

- Elemental analysis : Validate Cl content (~18.3%) to confirm hydrochloride salt formation.

Q. What are the stability challenges of this compound under laboratory conditions?

Methodological Answer: The ester group is prone to hydrolysis, especially in aqueous or high-pH environments. Stability protocols include:

- Storage : RT in airtight containers with desiccants to prevent moisture absorption .

- Handling : Avoid prolonged exposure to polar protic solvents (e.g., water, ethanol).

- Monitoring : Use accelerated stability studies (40°C/75% RH) with HPLC to track degradation products (e.g., free cyclopentanecarboxylic acid) .

Advanced Research Questions

Q. How can enantiomeric purity be resolved for chiral derivatives of this compound?

Methodological Answer: Chiral separation methods include:

- Chiral chromatography : Use columns like Chiralcel OD with hexane:i-PrOH:Et₂NH (60:40:0.1) to isolate (R)- or (S)-enantiomers .

- Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid).

- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .

Q. What experimental strategies address contradictory biological activity data in receptor-binding studies?

Methodological Answer: Discrepancies may arise from differences in assay conditions or stereochemistry. Mitigation strategies include:

- Standardized assays : Use uniform cell lines (e.g., HEK293 for GPCR studies) and buffer conditions (pH 7.4, 25°C).

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like serotonin or dopamine transporters .

- Control experiments : Test metabolite interference (e.g., ester hydrolysis products) using LC-MS .

Q. How can researchers design analogs to enhance the pharmacokinetic profile of this compound?

Methodological Answer: Rational design strategies focus on functional group modifications:

- Ester bioisosteres : Replace the ethyl ester with amides or carbamates to improve metabolic stability .

- Cyclopentane ring substitutions : Introduce electron-withdrawing groups (e.g., CF₃) to modulate lipophilicity and target affinity .

- Prodrug approaches : Synthesize phosphate or peptide conjugates for controlled release in vivo .

Q. What analytical methods are critical for detecting impurities in synthesized batches?

Methodological Answer: Impurity profiling requires:

- HPLC-DAD/ELSD : Use C18 columns (e.g., Agilent Zorbax) with gradient elution (0.1% TFA in acetonitrile/water) to separate impurities like unreacted amines or ester hydrolysis products .

- NMR spiking : Add reference standards (e.g., mthis compound) to identify unknown peaks .

- ICP-MS : Quantify heavy metal residues (e.g., Pd from catalytic steps) below 10 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.